molecular formula C8H8BrN3O2 B13073181 3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13073181
M. Wt: 258.07 g/mol
InChI Key: USDKTDIOSHLTIF-UHFFFAOYSA-N
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Description

3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-bromo-4,5-diaminopyrazole with methoxymethyl ketone under acidic conditions, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Cross-Coupling Reactions: Reagents include aryl or heteroaryl boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B, an enzyme involved in the degradation of neurotransmitters . The compound binds to the active site of the enzyme, preventing its activity and thereby increasing the levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of neurodegenerative disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its methoxymethyl group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other pyrazolo[1,5-a]pyrimidines. This structural feature allows for specific interactions with molecular targets and enhances its potential as a versatile scaffold in drug discovery and material science.

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

3-bromo-7-(methoxymethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H8BrN3O2/c1-14-4-5-2-7(13)11-8-6(9)3-10-12(5)8/h2-3H,4H2,1H3,(H,11,13)

InChI Key

USDKTDIOSHLTIF-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC2=C(C=NN12)Br

Origin of Product

United States

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